molecular formula C9H13NO3 B12530406 Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate CAS No. 834886-28-1

Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B12530406
CAS No.: 834886-28-1
M. Wt: 183.20 g/mol
InChI Key: MSKSALIWFAFBFO-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyano group, a hydroxy group, and an ester group attached to a cyclopentane ring. The stereochemistry of the compound, indicated by the (1S,2S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Introduction of Functional Groups: The cyano and hydroxy groups are introduced through a series of reactions, such as nucleophilic substitution and oxidation.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate can be compared with similar compounds such as:

    Ethyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activity.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (1S,2S)-2-amino-2-hydroxycyclopentane-1-carboxylate: A compound with an amino group instead of a cyano group, which may have different reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and stereochemistry make it an important building block in organic synthesis and a valuable compound for scientific investigations.

Properties

CAS No.

834886-28-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (1S,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-2-13-8(11)7-4-3-5-9(7,12)6-10/h7,12H,2-5H2,1H3/t7-,9-/m1/s1

InChI Key

MSKSALIWFAFBFO-VXNVDRBHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@]1(C#N)O

Canonical SMILES

CCOC(=O)C1CCCC1(C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.